2-Fluoro-5-(4-(trifluoromethoxy)phenyl)pyridine
Overview
Description
2-Fluoro-5-(4-(trifluoromethoxy)phenyl)pyridine is an organic compound with the molecular formula C12H7F4NO. It is a fluorinated pyridine derivative, characterized by the presence of both fluorine and trifluoromethoxy groups.
Scientific Research Applications
2-Fluoro-5-(4-(trifluoromethoxy)phenyl)pyridine has several scientific research applications:
Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Materials Science: The compound is used in the development of advanced materials, including liquid crystals and polymers with unique electronic properties.
Agricultural Chemistry: It is explored for use in agrochemicals, such as herbicides and pesticides, due to its stability and bioactivity.
Mechanism of Action
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It has acute oral toxicity, acute dermal toxicity, and acute inhalation toxicity. It can cause skin corrosion/irritation and serious eye damage/eye irritation. It can also cause specific target organ toxicity (single exposure), with the target organs being the respiratory system .
Future Directions
It is expected that many novel applications of TFMP will be discovered in the future . Currently, several TFMP derivatives are used in the pharmaceutical and veterinary industries; five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
Biochemical Analysis
Biochemical Properties
2-Fluoro-5-(4-(trifluoromethoxy)phenyl)pyridine plays a significant role in biochemical reactions. It acts as a reactant in the preparation of aminopyridines through amination reactions . Additionally, it is used as a catalytic ligand for regioselective preparation of tetramethylbiphenyls through aerobic oxidative coupling of xylene catalyzed by palladium . The compound interacts with enzymes and proteins involved in these reactions, facilitating the formation of desired products.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are noteworthy. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to interact with mTOR and mGlur5, influencing α-synuclein accumulation in cells . This interaction highlights its potential impact on cellular processes and its relevance in biochemical research.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It acts as a catalytic ligand in reactions involving palladium, facilitating the formation of carbon-carbon bonds . The compound’s ability to participate in these reactions is attributed to its unique chemical structure, which allows it to interact with specific enzymes and proteins, leading to enzyme inhibition or activation and changes in gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, allowing for prolonged observation of its effects in in vitro and in vivo studies . Its degradation over time can lead to changes in its biochemical properties and interactions with biomolecules.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower dosages, the compound may exhibit beneficial effects on cellular processes, while higher dosages could lead to toxic or adverse effects . Understanding the threshold effects and optimal dosages is essential for its safe and effective use in biochemical research.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into different metabolites . These interactions can affect metabolic flux and metabolite levels, influencing the overall biochemical processes within cells.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments, affecting its activity and function.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications . These factors direct the compound to specific compartments or organelles, where it exerts its biochemical effects. Understanding its subcellular localization is crucial for elucidating its role in cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-5-(4-(trifluoromethoxy)phenyl)pyridine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluoropyridine and 4-(trifluoromethoxy)phenylboronic acid.
Suzuki-Miyaura Coupling: The key step in the synthesis is the Suzuki-Miyaura coupling reaction, which involves the reaction of 2-fluoropyridine with 4-(trifluoromethoxy)phenylboronic acid in the presence of a palladium catalyst and a base.
Purification: The crude product is purified by column chromatography or recrystallization to obtain the desired compound with high purity.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-5-(4-(trifluoromethoxy)phenyl)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorine atom on the pyridine ring can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common due to the stability of the trifluoromethoxy group.
Coupling Reactions: It can participate in further coupling reactions, such as Heck or Sonogashira couplings, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution with an amine would yield an aminopyridine derivative .
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-4-(trifluoromethoxy)pyridine: Similar structure but with the trifluoromethoxy group at a different position.
4-(Trifluoromethoxy)phenylacetylene: Contains the trifluoromethoxy group but has an acetylene moiety instead of a pyridine ring.
Uniqueness
2-Fluoro-5-(4-(trifluoromethoxy)phenyl)pyridine is unique due to the combination of the fluorine and trifluoromethoxy groups, which confer distinct electronic and steric properties. These properties make it particularly useful in the design of molecules with specific biological activities and material properties .
Properties
IUPAC Name |
2-fluoro-5-[4-(trifluoromethoxy)phenyl]pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7F4NO/c13-11-6-3-9(7-17-11)8-1-4-10(5-2-8)18-12(14,15)16/h1-7H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIYXRLWNYOOUNO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=C(C=C2)F)OC(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7F4NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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